molecular formula C13H18O3S B13900608 Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate

Ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate

Cat. No.: B13900608
M. Wt: 254.35 g/mol
InChI Key: YVCDWJQGSCWPGH-UHFFFAOYSA-N
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Description

Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate is an organic compound classified as an ester. Esters are known for their pleasant odors and are often used in perfumes and flavoring agents. This particular ester features a complex structure with a sulfanyl group attached to a phenoxy ring, making it unique in its chemical properties .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate typically involves the esterification of 2-methyl-4-sulfanylphenol with ethyl 2-methyl-2-bromopropanoate. The reaction is usually carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF) at elevated temperatures .

Industrial Production Methods

Industrial production of this compound may involve similar esterification reactions but on a larger scale. Continuous flow reactors and automated systems can be employed to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and antioxidant properties.

    Medicine: Investigated for its potential use in drug development.

    Industry: Utilized in the production of fragrances and flavoring agents.

Mechanism of Action

The mechanism of action of ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate involves its interaction with specific molecular targets. The sulfanyl group can form hydrogen bonds and interact with various enzymes and receptors, influencing biological pathways. The ester group can undergo hydrolysis, releasing the active phenoxy compound, which can further interact with cellular components .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Ethyl 2-methyl-2-(2-methyl-4-sulfanyl-phenoxy)propanoate is unique due to the presence of the sulfanyl group attached to the phenoxy ring. This structural feature imparts distinct chemical and biological properties, making it valuable for specific applications in research and industry .

Properties

Molecular Formula

C13H18O3S

Molecular Weight

254.35 g/mol

IUPAC Name

ethyl 2-methyl-2-(2-methyl-4-sulfanylphenoxy)propanoate

InChI

InChI=1S/C13H18O3S/c1-5-15-12(14)13(3,4)16-11-7-6-10(17)8-9(11)2/h6-8,17H,5H2,1-4H3

InChI Key

YVCDWJQGSCWPGH-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C(C)(C)OC1=C(C=C(C=C1)S)C

Origin of Product

United States

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